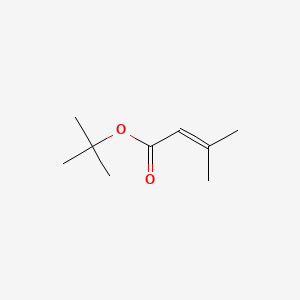
DL-threo-4-Fluoroisoglutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-threo-4-Fluoroisoglutamine is a fluorinated amino acid derivative that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. The substitution of a hydrogen atom with a fluorine atom in biological molecules can lead to significant changes in their electronic properties while maintaining minimal steric effects. This compound is particularly notable for its use as an enzyme inhibitor and in the production of pharmacologically active peptides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of DL-threo-4-Fluoroisoglutamine involves several steps. One common method is the Michael reaction, which allows for the synthesis of multi-gram quantities of the racemic mixture of all four stereoisomers . The resolution of the racemic mixture into enantiomerically pure forms can be challenging and expensive. Techniques such as recrystallization of N-chloroacetyl derivatives and subsequent resolution using aminoacylase have been employed to separate the diastereomers .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of biocatalysts and whole-cell systems for the selective degradation of specific isomers has been explored. For instance, bacteria such as Streptomyces cattleya and Proteus mirabilis have been used to selectively degrade the L-isomer, leaving the D-isomer intact .
Análisis De Reacciones Químicas
Types of Reactions: DL-threo-4-Fluoroisoglutamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted under specific conditions.
Defluorination: Bacterial defluorination is a notable reaction where bacteria degrade the compound, releasing fluoride ions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic reagents.
Defluorination: Involves the use of bacterial cultures and specific growth conditions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Defluorination: Fluoride ions and ammonia are common products.
Aplicaciones Científicas De Investigación
DL-threo-4-Fluoroisoglutamine has several applications in scientific research:
Chemistry: Used as a mechanistic probe to study enzyme-substrate interactions.
Biology: Acts as an enzyme inhibitor, particularly for glutamate decarboxylase.
Medicine: Employed in the preparation of fluorinated derivatives of anti-cancer compounds such as methotrexate.
Industry: Potential use in the production of pharmacologically active peptides.
Mecanismo De Acción
The mechanism of action of DL-threo-4-Fluoroisoglutamine involves its role as an enzyme inhibitor. It acts as a chain-terminating inhibitor of folylpolyglutamate synthesis. The compound is incorporated into the enzyme’s active site, where it inhibits further polyglutamylation of substrates such as tetrahydrofolate and methotrexate . This inhibition occurs through a “leaky” chain termination mechanism, where the compound acts as an alternate substrate but results in a product that is a poor substrate for further reactions .
Comparación Con Compuestos Similares
DL-threo-4-Fluoroglutamic Acid: Shares similar structural features and inhibitory properties.
DL-erythro-4-Fluoroglutamic Acid: Another stereoisomer with weaker inhibitory effects.
Uniqueness: DL-threo-4-Fluoroisoglutamine is unique due to its specific inhibitory mechanism and its effectiveness as a chain-terminating inhibitor. Its ability to act as an alternate substrate and produce a poor substrate for further reactions distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C5H9FN2O3 |
|---|---|
Peso molecular |
164.14 g/mol |
Nombre IUPAC |
(2S,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9FN2O3/c6-2(5(10)11)1-3(7)4(8)9/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3-/m0/s1 |
Clave InChI |
VNARKFMVXYXNIO-HRFVKAFMSA-N |
SMILES isomérico |
C([C@@H](C(=O)N)N)[C@@H](C(=O)O)F |
SMILES canónico |
C(C(C(=O)N)N)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzyl-2-(4-methoxybenzyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B15201312.png)
![Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate](/img/structure/B15201313.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15201324.png)










